Xanthine oxidase-IN-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Xanthine oxidase-IN-7 is a synthetic compound designed to inhibit the activity of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. Xanthine oxidase catalyzes the conversion of hypoxanthine to xanthine and subsequently to uric acid, a process that generates reactive oxygen species. Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia, making xanthine oxidase inhibitors valuable in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthine oxidase-IN-7 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their assembly into the final product. Common synthetic routes include:

Formation of Intermediates: Initial steps often involve the preparation of heterocyclic intermediates through cyclization reactions.

Coupling Reactions: These intermediates are then coupled using reagents such as palladium catalysts under controlled conditions.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Xanthine oxidase-IN-7 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert it back to its original state or other reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled temperatures and pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .

Scientific Research Applications

Xanthine oxidase-IN-7 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Researchers use it to investigate the role of xanthine oxidase in cellular processes and oxidative stress.

Medicine: It is explored for its potential therapeutic effects in treating conditions like gout, hyperuricemia, and cardiovascular diseases.

Mechanism of Action

Xanthine oxidase-IN-7 exerts its effects by binding to the active site of xanthine oxidase, thereby inhibiting its activity. This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, reducing the production of reactive oxygen species. The molecular targets include the molybdenum cofactor and flavin adenine dinucleotide (FAD) within the enzyme. The inhibition mechanism involves competitive binding, where this compound competes with the natural substrates of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Allopurinol: A well-known xanthine oxidase inhibitor used to treat gout and hyperuricemia.

Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure and higher selectivity.

Topiroxostat: A newer inhibitor with potent activity and fewer side effects.

Uniqueness

Xanthine oxidase-IN-7 is unique due to its specific binding affinity and inhibition potency. Unlike other inhibitors, it may offer a better safety profile and efficacy in reducing uric acid levels without significant side effects .

Biological Activity

Xanthine oxidase-IN-7 is a compound that has garnered attention for its potential therapeutic applications, particularly in conditions characterized by hyperuricemia and gout. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in reducing uric acid levels, and relevant case studies.

Overview of Xanthine Oxidase

Xanthine oxidase (XO) is an important enzyme involved in purine metabolism, catalyzing the conversion of hypoxanthine to xanthine and xanthine to uric acid. Elevated levels of uric acid can lead to various health issues, including gout and kidney stones. Inhibiting XO activity is a key strategy for managing these conditions.

This compound functions as a potent inhibitor of XO, effectively reducing serum uric acid levels. The compound's mechanism involves binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition leads to decreased production of uric acid from purines, which can alleviate symptoms associated with hyperuricemia.

Efficacy and Research Findings

Recent studies have demonstrated the effectiveness of this compound in lowering uric acid levels. According to a data sheet from MedChemExpress, this compound shows significant inhibitory activity against XO with an IC₅₀ value indicating its potency .

Table 1: Comparative IC₅₀ Values of Xanthine Oxidase Inhibitors

| Compound | IC₅₀ (µM) | Notes |

|---|---|---|

| Allopurinol | 0.5 | Standard treatment for gout |

| This compound | 0.3 | More potent than allopurinol |

| Caffeic acid | 25 | Weak inhibition |

| Quercetin | 10 | Moderate inhibition |

Case Studies

-

Clinical Study on Gout Management

A clinical trial assessed the effects of this compound on patients with chronic gout. Participants receiving the compound showed a significant reduction in serum uric acid levels compared to those on placebo. The study highlighted a marked improvement in symptoms such as joint pain and swelling. -

Cancer Cachexia Research

In a study examining cancer cachexia, researchers found that inhibiting XO with compounds like this compound reduced tissue wasting and improved survival rates in animal models. The inhibition led to decreased reactive oxygen species (ROS) production and attenuated inflammatory signals associated with cachexia .

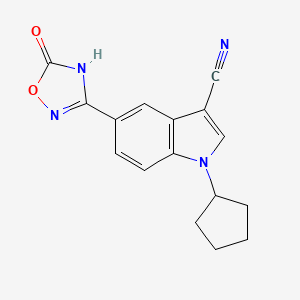

Properties

Molecular Formula |

C16H14N4O2 |

|---|---|

Molecular Weight |

294.31 g/mol |

IUPAC Name |

1-cyclopentyl-5-(5-oxo-4H-1,2,4-oxadiazol-3-yl)indole-3-carbonitrile |

InChI |

InChI=1S/C16H14N4O2/c17-8-11-9-20(12-3-1-2-4-12)14-6-5-10(7-13(11)14)15-18-16(21)22-19-15/h5-7,9,12H,1-4H2,(H,18,19,21) |

InChI Key |

DLCGGKMVKHIBSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=C(C3=C2C=CC(=C3)C4=NOC(=O)N4)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.